Cas no 1196154-35-4 (2-bromo-4-chloro-6-methoxypyridine)
2-bromo-4-chloro-6-methoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-4-chloro-6-methoxypyridine
- PS-15582
- LZKBAUIQDZPBGF-UHFFFAOYSA-N
- 1196154-35-4
- DA-14668
- SCHEMBL17436329
- 2-bromo-4-chloro-6-methoxy-pyridine
- AB69575
- E81852
- MFCD13190008
- CS-0146044
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- MDL: MFCD13190008
- Inchi: 1S/C6H5BrClNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
- InChI Key: LZKBAUIQDZPBGF-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=N1)OC)Cl
Computed Properties
- Exact Mass: 220.92430g/mol
- Monoisotopic Mass: 220.92430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 22.1Ų
2-bromo-4-chloro-6-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022889-250mg |
2-Bromo-4-chloro-6-methoxypyridine |
1196154-35-4 | 97% | 250mg |
$748.00 | 2023-09-04 | |
| Alichem | A023022889-500mg |
2-Bromo-4-chloro-6-methoxypyridine |
1196154-35-4 | 97% | 500mg |
$989.80 | 2023-09-04 | |
| Alichem | A023022889-1g |
2-Bromo-4-chloro-6-methoxypyridine |
1196154-35-4 | 97% | 1g |
$1797.60 | 2023-09-04 | |
| Matrix Scientific | 189753-1g |
2-Bromo-4-chloro-6-methoxypyridine |
1196154-35-4 | 1g |
$972.00 | 2023-09-07 | ||
| Matrix Scientific | 189753-5g |
2-Bromo-4-chloro-6-methoxypyridine |
1196154-35-4 | 5g |
$2760.00 | 2023-09-07 | ||
| Ambeed | A480632-100mg |
2-Bromo-4-chloro-6-methoxypyridine |
1196154-35-4 | 97% | 100mg |
$102.0 | 2024-04-25 | |
| Ambeed | A480632-250mg |
2-Bromo-4-chloro-6-methoxypyridine |
1196154-35-4 | 97% | 250mg |
$206.0 | 2024-04-25 | |
| Ambeed | A480632-1g |
2-Bromo-4-chloro-6-methoxypyridine |
1196154-35-4 | 97% | 1g |
$575.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93738-100mg |
2-bromo-4-chloro-6-methoxypyridine |
1196154-35-4 | 97% | 100mg |
¥475.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93738-250mg |
2-bromo-4-chloro-6-methoxypyridine |
1196154-35-4 | 97% | 250mg |
¥957.0 | 2024-04-25 |
2-bromo-4-chloro-6-methoxypyridine Suppliers
2-bromo-4-chloro-6-methoxypyridine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-bromo-4-chloro-6-methoxypyridine
2-Bromo-4-Chloro-6-Methoxypyridine: A Comprehensive Overview
The compound 2-bromo-4-chloro-6-methoxypyridine, identified by the CAS number 1196154-35-4, is a heterocyclic aromatic compound with significant applications in various fields. This compound is characterized by its pyridine ring structure, which is substituted with bromine, chlorine, and methoxy groups at specific positions. The presence of these substituents imparts unique chemical properties, making it a valuable molecule in synthetic chemistry and material science.
Recent studies have highlighted the potential of 2-bromo-4-chloro-6-methoxypyridine in drug discovery and development. Researchers have explored its role as a building block for synthesizing bioactive compounds, particularly in the context of anti-cancer and anti-inflammatory agents. The bromine and chlorine substituents on the pyridine ring facilitate various substitution reactions, enabling the creation of diverse chemical libraries. Moreover, the methoxy group enhances the molecule's solubility and bioavailability, making it an attractive candidate for pharmacological applications.
In addition to its pharmaceutical applications, 2-bromo-4-chloro-6-methoxypyridine has found utility in agrochemicals. Its ability to act as an intermediate in the synthesis of herbicides and insecticides has been extensively studied. Recent advancements in green chemistry have also led to the exploration of this compound as a sustainable alternative to traditional pesticides. Its stability under various environmental conditions and its compatibility with eco-friendly synthesis methods make it a promising candidate for agricultural applications.
The synthesis of 2-bromo-4-chloro-6-methoxypyridine involves a multi-step process that typically begins with the preparation of a pyridine derivative. The introduction of bromine and chlorine substituents is achieved through electrophilic substitution reactions, while the methoxy group is introduced via nucleophilic aromatic substitution. These reactions are optimized to ensure high yields and purity, which are critical for maintaining the compound's performance in downstream applications.
From a structural perspective, 2-bromo-4-chloro-6-methoxypyridine exhibits a high degree of symmetry due to the equidistant placement of substituents on the pyridine ring. This symmetry contributes to its stability and reactivity under various chemical conditions. Computational studies have revealed that the electronic effects of these substituents significantly influence the molecule's reactivity, making it versatile for use in both organic and organometallic reactions.
Furthermore, recent research has focused on leveraging 2-bromo-4-chloro-6-methoxypyridine as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The bromide and chloride groups serve as effective ligands for metal ions, enabling the formation of highly porous structures with potential applications in gas storage and catalysis. These findings underscore the compound's versatility across multiple disciplines.
In conclusion, 2-bromo-4-chloro-6-methoxypyridine stands out as a versatile compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across these fields. As ongoing studies continue to uncover new potentials for this compound, its significance in modern chemistry is expected to grow further.
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